molecular formula C5H5N3O2 B077518 2-Methyl-5-nitropyrimidine CAS No. 14080-34-3

2-Methyl-5-nitropyrimidine

Cat. No. B077518
CAS RN: 14080-34-3
M. Wt: 139.11 g/mol
InChI Key: NLGWYOYUTYUEQT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “2-Methyl-5-nitropyrimidine” and its derivatives has been explored in several studies. For instance, new series of 2,4-diaryl-6-methyl-5-nitropyrimidines were synthesized through Suzuki–Miyaura coupling, showcasing the compound's versatility in forming antibacterial and antioxidant agents (Mallikarjun Reddy Sura et al., 2013). Another study utilized 4,6-dichloro-2-(methylthio)-5-nitropyrimidine as a building block for synthesizing olomoucine, demonstrating an efficient solid-phase synthesis approach (L. Hammarström et al., 2002).

Molecular Structure Analysis

The molecular structure of “2-Methyl-5-nitropyrimidine” has been detailed through experimental and theoretical predictions, highlighting three previously unknown crystal structures (polymorphs) determined by single-crystal X-ray diffraction (C. Aakeröy et al., 1998).

Chemical Reactions and Properties

Chemical reactions involving “2-Methyl-5-nitropyrimidine” reveal its reactivity and potential for various applications. The compound's interaction with N-, O-, and S-nucleophiles has been studied, showing its versatility in forming different chemical structures (E. Gorbunov et al., 2013).

Physical Properties Analysis

Investigations into the physical properties of “2-Methyl-5-nitropyrimidine” derivatives include detailed vibrational studies and quantum chemical calculations, providing insights into their molecular and crystal structures, as well as vibrational characteristics (I. Bryndal et al., 2012).

Chemical Properties Analysis

The chemical properties of “2-Methyl-5-nitropyrimidine” and its derivatives have been explored through various synthetic methods and reactivity studies. For example, the synthesis and reactions with N-, O-, and S-nucleophiles demonstrate the compound's chemical versatility and potential in synthesizing novel compounds (E. Gorbunov et al., 2013).

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • 2-Methyl-5-nitropyrimidine has been synthesized through various methods, including oxidation of derivatives and reactions with carbonyl compounds. Studies have explored its chemical structure and behavior in different conditions (Biffin, Brown, & Lee, 1967).
  • Antibacterial and Antioxidant Properties :

    • New series of derivatives of 2-Methyl-5-nitropyrimidine have shown significant antibacterial activity against various bacteria such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Klebsiella pneumoniae. These compounds also exhibited noteworthy antioxidant activity, indicating potential pharmaceutical applications (Sura, Peddiahgari, Bhoomireddy, & Vadde, 2013).
  • Synthetic Utility in Chemical Reactions :

  • Applications in Solid-Phase Synthesis :

    • 2-Methyl-5-nitropyrimidine derivatives have been utilized in the efficient solid-phase synthesis of complex molecules like olomoucine, highlighting its potential in streamlining drug development processes (Hammarström, Smith, Talamas, Labadie, & Krauss, 2002).
  • Potential Antitumor Agents :

  • Study of Free Radicals :

  • GPR119 Agonists for Diabetes Treatment :

    • 2-Methyl-5-nitropyrimidine analogs have been evaluated as GPR119 agonists, which are relevant in the treatment of diabetes. The studies have focused on understanding the structure-activity relationships and optimizing the agonistic activity (Yang, Fang, Pham, Lee, & Park, 2013).

properties

IUPAC Name

2-methyl-5-nitropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2/c1-4-6-2-5(3-7-4)8(9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGWYOYUTYUEQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10498358
Record name 2-Methyl-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10498358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-nitropyrimidine

CAS RN

14080-34-3
Record name 2-Methyl-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10498358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
76
Citations
FA Lehmkuhl - 1970 - ir.library.oregonstate.edu
… Methylhydrazine reacted with 4, 6- dimethoxy2- methyl -5- nitropyrimidine using identical … Jones (5) to prepare 4, 6- diethoxy -2- methyl -5- nitropyrimidine. To a solution of 4, 6-dichloro-5…
Number of citations: 0 ir.library.oregonstate.edu
P Barczynski, HC Van der Plas - The Journal of Organic …, 1982 - ACS Publications
… However, when 1 was reacted with acetamidine or propionamidine hydrochlorides, besides the expected 2-methyl-5-nitropyrimidine (2b) or 2-ethyl-5nitropyrimidine (2c) in comparable …
Number of citations: 28 pubs.acs.org
BE Christensen, Q Stahl… - The Journal of Organic …, 1971 - ACS Publications
The reaction of 4, 6-dimethoxy-5-nitropyrimidme (1) with methylhydrazine in refluxing pyridine or butanol is very complex involving the methylation of the solvent by 1 and the …
Number of citations: 9 pubs.acs.org
AA Astrat'ev, DV Dashko, AY Mershin… - Russian Journal of …, 2001 - Springer
… 6-dihydroxy-2-methyl-5-nitropyrimidine in concentrated sulfuric acid even when the amount of nitric acid was insufficient. The failure to nitrate 4,6-dimethoxy-2methyl-5-nitropyrimidine in …
Number of citations: 70 link.springer.com
PE Fanta, EA Hedman - Journal of the American Chemical …, 1956 - ACS Publications
In an aqueous solution of Triton B, sodium nitromalonaldehyde condenses with a wide variety of aryl and aryl-alkyl amidines to form the corresponding 2-substituted-5-nitropyrimidines. …
Number of citations: 43 pubs.acs.org
A Belaada, WA Trzciński, ZC Chyłek - Central European Journal of …, 2018 - yadda.icm.edu.pl
… According to a scheme of the reaction proposed in [7], the product of nitration of MPD is 2-methyl-5-nitropyrimidine-4,6-dione (MNMPD) and compound TNMPD is a product of its …
Number of citations: 1 yadda.icm.edu.pl
QR Stahl - 1969 - search.proquest.com
… Then 4, 6-dimethoxy-2-methyl-5-nitropyrimidine was prepared. … yielded the 4, 6-dichloro-2- methyl -5-nitropyrimidine. … of 4, 6-dimethoxy-2-methyl-5-nitropyrimidine (XIII) of high purity. …
Number of citations: 3 search.proquest.com
S Zhou, D Xu, Z Wang, Z Zhu, Z Zha, Y Fan, H Su - Asian J Chem, 2014 - hero.epa.gov
… 4, 6-Dihydro-2-methyl-5-nitropyrimidine can be achieved by nitration under the mixed acids … oxytrichloride can afford 4, 6-dichloro-2-methyl-5-nitropyrimidine with an 82.6 % yield. …
Number of citations: 2 hero.epa.gov
J Clark, T Ramsden - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
… NHMe, NMe,, or NH*CH,Ph) were synthesised by treatment of 4-chloro-6-(2-chloroethylamino)-2-methyl5-nitropyrimidine with nucleophilic reagents and cyclisation of the resulting …
Number of citations: 6 pubs.rsc.org
BA Czeskis - … Radiopharmaceuticals: The Official Journal of the …, 2004 - Wiley Online Library
… [2,4,6-14C3]-4,6-dihydroxy-2-methyl-5-nitropyrimidine (4). A minimal volume of the nitration … form [2,4,6-14C3]-4,6dichloro-2-methyl-5-nitropyrimidine (5). Reduction of the nitro group by …

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